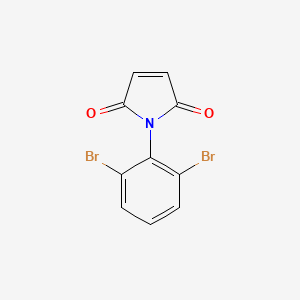
1-(2,6-Dibromophenyl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- is a chemical compound with the molecular formula C10H5Br2NO2 It is a derivative of pyrrole-2,5-dione, where the hydrogen atom at the nitrogen position is replaced by a 2,6-dibromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- typically involves the reaction of pyrrole-2,5-dione with 2,6-dibromophenylamine under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with 2,6-dibromophenylamine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in an aqueous medium at room temperature, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- may involve large-scale synthesis using similar methods as described above, with optimizations for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atoms in the 2,6-dibromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the differentiation of mesenchymal stem cells into endothelial cells, facilitating rapid endothelialization after vascular injury. This process involves the upregulation of endothelial markers such as CD31 and the inhibition of neointima formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2,5-dione: The parent compound without the 2,6-dibromophenyl group.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: A bismaleimide derivative with different substituents.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: A similar compound with a methylphenyl group instead of a dibromophenyl group .
Uniqueness
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- is unique due to the presence of the dibromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H5Br2NO2 |
|---|---|
Poids moléculaire |
330.96 g/mol |
Nom IUPAC |
1-(2,6-dibromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H |
Clé InChI |
CYDNMENAEXKFBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)N2C(=O)C=CC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile](/img/structure/B14312629.png)
![3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14312634.png)
![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
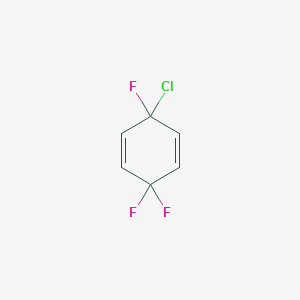
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
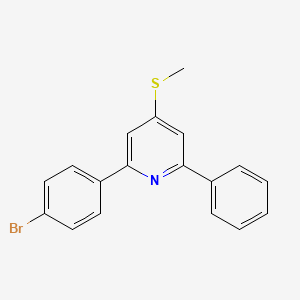
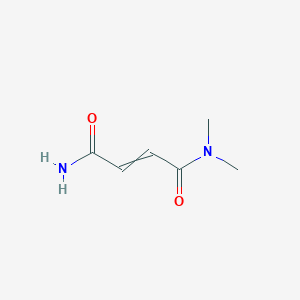
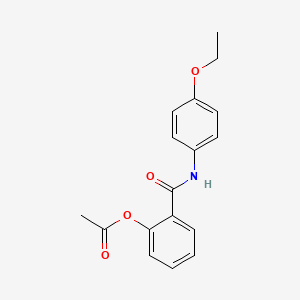
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
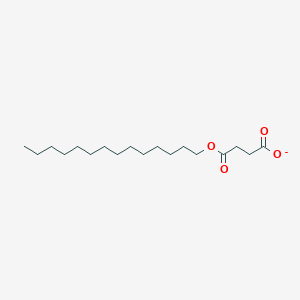
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)


